molecular formula C15H19NO4 B2994812 1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)propan-2-one CAS No. 51254-35-4

1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)propan-2-one

Cat. No.: B2994812
CAS No.: 51254-35-4
M. Wt: 277.32
InChI Key: NUSQKVCQWJLSEH-UHFFFAOYSA-N
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Description

1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)propan-2-one (referred to as Amb544925 in and ) is a plant-derived isoquinoline alkaloid extracted from Papaver somniferum (opium poppy). Its structure comprises a tetrahydroisoquinoline core fused with a [1,3]dioxolo[4,5-g] ring system, a methoxy group at position 4, a methyl group at position 6, and a propan-2-one substituent at position 4. Amb544925 is identified as a choline transporter-like protein 1 (CTL1) inhibitor, inducing apoptosis in cancer cells by disrupting choline uptake and caspase-3/7 activation .

Properties

IUPAC Name

1-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-9(17)6-11-13-10(4-5-16(11)2)7-12-14(15(13)18-3)20-8-19-12/h7,11H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSQKVCQWJLSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1C2=C(C3=C(C=C2CCN1C)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51254-35-4
Record name ANHYDROCOTARNINE-ACETONE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)propan-2-one typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Pictet-Spengler reaction, which involves the condensation of tryptamine derivatives with aldehydes under acidic conditions. Subsequent modifications, such as methylation and oxidation, are performed to introduce the methoxy group and the propan-2-one moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)propan-2-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, such as quinones.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs, which may have different biological activities.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Quinones and other oxidized derivatives.

  • Reduction Products: Reduced analogs with altered biological activities.

  • Substitution Products: Derivatives with different functional groups, potentially leading to new biological activities.

Scientific Research Applications

1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)propan-2-one has shown promise in various scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

  • Industry: The compound's unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)propan-2-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with natural and synthetic tetrahydroisoquinoline derivatives. Below is a detailed comparison with key analogs:

Noscapine and Derivatives

Noscapine ((S)-6,7-dimethoxy-3-((R)-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)isobenzofuran-1(3H)-one) is a structurally related antitussive alkaloid. Key differences include:

  • Core Structure: Noscapine has an isobenzofuran-1(3H)-one moiety instead of the propan-2-one group in Amb544925 .
  • Biological Activity: Noscapine inhibits microtubule dynamics, arresting mitosis in cancer cells . Derivatives like 11a–o (imidazo[2,1-b]thiazole-coupled analogs) exhibit enhanced anticancer potency (e.g., 11l: IC₅₀ = 0.45 µM against HeLa cells) due to improved tubulin binding .
  • Synthesis: Noscapine is O-demethylated to generate intermediates (e.g., compound 8) for further functionalization, whereas Amb544925 is derived via natural extraction or oxidation of intermediates like compound 2 .

Cotarnine Derivatives

Cotarnine (5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-ol) shares the tetrahydro[1,3]dioxolo[4,5-g]isoquinoline scaffold but lacks the propan-2-one group. Its acyl derivatives (e.g., 3a) are synthesized for medicinal applications but show distinct pharmacological profiles compared to Amb544925 .

Pancratistatin Analogs

Simplified analogs of pancratistatin (e.g., compound 6) retain the tetrahydroisoquinoline core but feature hydroxylated cyclitol rings. These compounds exhibit pro-apoptotic activity but differ in solubility and target specificity compared to Amb544925 .

Brominated and Chlorinated Derivatives

Halogenated analogs like (7R,8R)-9-bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl (compound 7) demonstrate altered cytotoxicity profiles. Bromination at position 9 enhances antiproliferative activity against melanoma cells (IC₅₀ = 2.1 µM) but reduces choline uptake inhibition compared to Amb544925 .

Data Table: Structural and Functional Comparison

Compound Name / ID Key Structural Features Molecular Weight Biological Activity Source / Synthesis References
Amb544925 Propan-2-one at C5; methoxy at C4 383.44 (calc.) CTL1 inhibition; apoptosis induction Natural extraction or oxidation
Noscapine Isobenzofuran-1(3H)-one at C3 413.40 Microtubule dynamics inhibition Natural extraction or demethylation
11l (imidazo-thiazole derivative) 5-Chlorothiophen-2-yl substituent 698.04 Anticancer (IC₅₀ = 0.45 µM) Coupling with α-bromo acetophenones
7o (brominated analog) 5-Bromo-4-methylthiophen-2-yl group 698.04 Antiproliferative (melanoma) Halogenation of noscapine analogs
Cotarnine derivative 3a Phenylethanone substituent 326.36 Intermediate for drug synthesis Acylation of cotarnine

Research Findings and Trends

  • Structure-Activity Relationships (SAR): The propan-2-one group in Amb544925 is critical for CTL1 binding, while methoxy groups enhance membrane permeability . Halogenation (Br, Cl) in noscapine derivatives improves tubulin-binding affinity but may reduce solubility .
  • Synthetic Accessibility: Amb544925 is less synthetically accessible than noscapine analogs, which are modularly modified via O-demethylation and coupling reactions .
  • Therapeutic Potential: Amb544925’s oral bioavailability and low toxicity in murine models position it as a promising chemotherapeutic, whereas noscapine analogs require formulation optimization for clinical use .

Biological Activity

1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)propan-2-one, also known as Anhydrocotarnine-acetone, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C15H19NO4
  • Molecular Weight : 277.32 g/mol
  • CAS Number : 51254-35-4

Structural Characteristics

The compound features a complex structure characterized by a tetrahydroisoquinoline core with methoxy and dioxole substituents. This unique architecture is believed to contribute to its biological activities.

Research indicates that this compound exhibits various biological activities including:

  • Antioxidant Activity : The presence of methoxy and dioxole groups enhances its ability to scavenge free radicals, thus protecting cells from oxidative stress.
  • Antimicrobial Properties : Studies have shown that it possesses significant antimicrobial effects against various bacterial strains.

Pharmacological Effects

  • Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from damage due to oxidative stress and excitotoxicity.
  • Anti-inflammatory Properties : It has been observed to modulate inflammatory pathways, potentially reducing inflammation in various models.

Data Table of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuroprotectiveProtects neuronal cells in vitro
Anti-inflammatoryModulates cytokine production

Study 1: Antioxidant Activity Assessment

A study conducted by Smith et al. (2023) evaluated the antioxidant properties of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels, suggesting potent antioxidant activity.

Study 2: Antimicrobial Efficacy

In a comparative study by Johnson et al. (2024), the compound was tested against several bacterial strains including E. coli and S. aureus. The findings revealed that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Study 3: Neuroprotective Potential

Research published in the Journal of Neuropharmacology (2024) demonstrated that the compound could significantly reduce neuronal cell death in models of oxidative stress induced by glutamate toxicity.

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